BENGHE Foundational & Exploratory

Check Availability & Pricing

Ninerafaxstat: A Technical Guide to Cardiac
Metabolic Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Ninerafaxstat
CAS No.: 2254741-41-6
Cat. No.: B12786360
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ninerafaxstat is an investigational, first-in-class cardiac mitotrope that modulates myocardial
energy metabolism. By partially inhibiting fatty acid oxidation (pFOX), it promotes a shift
towards glucose oxidation for cellular energy production. This metabolic reprogramming is
particularly relevant in cardiac diseases characterized by energetic imbalance, such as non-
obstructive hypertrophic cardiomyopathy (hnHCM) and heart failure with preserved ejection
fraction (HFpEF). This document provides a comprehensive technical overview of
ninerafaxstat, including its mechanism of action, preclinical and clinical data, and detailed
experimental methodologies.

Introduction: The Energetic Basis of Cardiac
Dysfunction

The heart has a high and continuous energy demand to sustain its contractile function. Under
normal physiological conditions, the myocardium primarily utilizes fatty acids for ATP
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production. However, in pathological states such as heart failure and hypertrophic
cardiomyopathy, this reliance on fatty acid oxidation can become maladaptive. The metabolic
shift towards increased fatty acid utilization and reduced glucose oxidation leads to decreased
cardiac efficiency, as more oxygen is consumed per unit of ATP produced. This energetic
mismatch contributes to the pathophysiology of cardiac dysfunction, including impaired
relaxation and reduced exercise tolerance.

Ninerafaxstat is a novel therapeutic agent designed to address this metabolic inefficiency. As a
partial fatty acid oxidation inhibitor, it targets the terminal enzyme of the [3-oxidation spiral, 3-
ketoacyl-CoA thiolase (3-KAT). By patrtially inhibiting this enzyme, ninerafaxstat reduces the
heart's dependence on fatty acids and encourages the utilization of glucose, a more oxygen-
efficient fuel source.[1][2] This modulation of cardiac metabolism is intended to improve
myocardial energy homeostasis and, consequently, cardiac function.

Mechanism of Action: Shifting the Metabolic
Paradigm

Ninerafaxstat's primary mechanism of action is the partial and reversible inhibition of 3-
ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial fatty acid 3-oxidation
pathway.[2] This targeted inhibition leads to a reduction in the rate of fatty acid metabolism,
prompting a compensatory increase in glucose oxidation to meet the heart's energy demands.
The shift from fatty acid to glucose metabolism results in a more efficient generation of ATP, as
glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid
oxidation. This enhanced metabolic efficiency is hypothesized to improve cardiac function,
particularly in conditions of increased workload or ischemic stress.

Signaling Pathway
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Mechanism of Action of Ninerafaxstat.
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Quantitative Data from Clinical Trials

Ninerafaxstat has been evaluated in clinical trials for non-obstructive hypertrophic
cardiomyopathy (IMPROVE-HCM) and diabetic cardiomyopathy (IMPROVE-DICE). The
following tables summarize the key quantitative findings from these studies.

Table 1: Baseline Characteristics of Patients in the

Characteristic Ninerafaxstat (n=34) Placebo (n=33)
Age (years), mean + SD 57.0+11.8 56.8+11.9
Female, n (%) 19 (56) 18 (55)
NYHA Class Il, n (%) 20 (59) 20 (61)
NYHA Class lll, n (%) 12 (35) 11 (33)
Max. LV Wall Thickness (mm),

18.8+4.4 18.8+45
mean + SD
LVEF (%), mean + SD 65.4+5.2 65.5+5.3
Peak VO2 (mL/kg/min), mean

19.2+3.9 19.3+4.0
+ SD
VE/VCO2 slope, mean = SD 31.2+43 32.7+5.1
KCCQ-CSS, mean £ SD 67 +23 73122

Data from the IMPROVE-HCM
trial.[3][4]

Table 2: Efficacy Outcomes in the IMPROVE-HCM Trial
(12 Weeks)
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Outcome Ninerafaxstat

Placebo

LS Mean
Difference P-value
(95% CI)

Change in
VE/VCO2 slope

Baseline, mean +
SD

31.2+43

32751

Week 12, mean
+SD

30.9+3.7

343+5.7

-2.1(-3.610-0.6) 0.006

Change in
KCCQ-CSS

Baseline, mean +
SD

67 + 23

73 +22

Week 12, mean
+SD

72+ 20

74 £ 23

3.2(29109.2)  0.30

Change in
KCCQ-CSS
(Baseline <80)

Baseline, mean +
SD

52+ 16

59+19

Week 12, mean
+SD

64 + 18

61 + 23

9.4 (0.3t018.5)  0.04

Change in Left
-0.20
Atrial Size (mm)

0.01

Data from the
IMPROVE-HCM

trial.

Table 3: Efficacy Outcomes in the IMPROVE-DICE Trial
(Diabetic Cardiomyopathy)
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Baseline (Median Post-treatment
Outcome P-value
[IQR]) Change
Myocardial PCr/ATP
_ 1.6 [1.4, 2.1] +32% <0.01
ratio
Myocardial
_ _ 2.2%[1.5, 3.2] -34% 0.026
Triglyceride Content
LV Peak
Circumferential 0.86/s[0.82, 1.06] +15% <0.047
Diastolic Strain Rate
Peak LV Filling Rate - +11% <0.05
Pyruvate .
Increased in 7 of 9
Dehydrogenase - ] 0.08
patients
(PDH) Flux

Data from the
IMPROVE-DICE trial.

Table 4: Safety and Tolerability in the IMPROVE-HCM

Trial
Adverse Event Ninerafaxstat (n=34), n (%) Placebo (n=33), n (%)
Any Treatment-Emergent AE 24 (70.6) 20 (60.6)

Serious Treatment-Emergent

A 4 (11.8) 2 (6.1)

Data from the IMPROVE-HCM

trial.

Experimental Protocols
Cardiopulmonary Exercise Testing (CPET)

Objective: To assess exercise capacity and ventilatory efficiency.
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Methodology: Symptom-limited CPET was performed on a treadmill using a ramp protocol. The
specific protocol was individualized to target a test duration of 8 to 12 minutes. Respiratory gas
exchange was measured continuously breath-by-breath. Key parameters analyzed included
peak oxygen consumption (VOZ2), and the slope of the relationship between minute ventilation
(VE) and carbon dioxide production (VCOZ2) (VE/VCO2 slope).

Resting Phase
(3-5 min)

Warm-up
(2-2 min, low intensity)

Incremental Ramp Exercise
(Individualized protocol, 8-12 min)

Peak Exercise

Cool-down
(Active recovery, 2-3 min)

Passive Recovery
(3-5 min)

Click to download full resolution via product page

Cardiopulmonary Exercise Testing Workflow.

31P Magnetic Resonance Spectroscopy (31P-MRS)

Objective: To non-invasively assess myocardial high-energy phosphate metabolism.
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Methodology: Cardiac 31P-MRS was performed to determine the ratio of phosphocreatine to
adenosine triphosphate (PCr/ATP). Subjects were positioned in the scanner, and localized
spectra were acquired from the interventricular septum. A 3D chemical shift imaging (CSI)
sequence was utilized. The acquired spectra were processed to calculate the areas under the
PCr and y-ATP peaks, and the ratio was determined after correction for saturation effects.

Patient Positioning

Voxel Localization
(Interventricular Septum)

3D CSI Data Acquisition

Spectral Processing & Fitting

PCr/ATP Ratio Calculation

Click to download full resolution via product page

31p_MRS Experimental Workflow.

Conclusion

Ninerafaxstat represents a promising therapeutic approach for cardiac diseases characterized
by metabolic dysregulation. By targeting the fundamental energetic deficit in the failing heart, it
has the potential to improve symptoms and functional capacity in patients with nHCM and
HFpEF. The clinical data to date demonstrate a favorable safety profile and encouraging
efficacy signals. Further investigation in larger, pivotal trials is warranted to fully elucidate the
clinical benefits of this novel cardiac metabolic modulator. This technical guide provides a
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foundational understanding of ninerafaxstat for researchers and drug development
professionals engaged in the advancement of therapies for cardiovascular disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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